molecular formula C9H18N2O3 B099078 H-Beta-Ala-Leu-OH CAS No. 17136-25-3

H-Beta-Ala-Leu-OH

Cat. No.: B099078
CAS No.: 17136-25-3
M. Wt: 202.25 g/mol
InChI Key: YVFFCSSMTOXAQS-ZETCQYMHSA-N
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Description

H-Beta-Ala-Leu-OH is a dipeptide composed of β-alanine (a non-proteinogenic β-amino acid) and leucine (a branched-chain α-amino acid). Its structure features a free amine (-NH₂) at the β-alanine terminus and a carboxylic acid (-COOH) at the leucine terminus. Key properties include:

  • Molecular formula: C₆H₁₂N₂O₃
  • Molecular weight: 160.17 g/mol
  • XLogP3: -3.8 (indicating high hydrophilicity)
  • Hydrogen bonding: 3 donors, 4 acceptors .

Unlike α-peptides, β-peptides like this compound exhibit unique secondary structures, such as helices stabilized by 14-membered hydrogen-bonded rings, which enhance resistance to enzymatic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Beta-Ala-Leu-OH typically involves the coupling of β-alanine and L-leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the carboxyl group of β-alanine and the amino group of L-leucine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Beta-Ala-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

    Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while substitution reactions can yield acylated derivatives.

Scientific Research Applications

Peptide Synthesis

H-Beta-Ala-Leu-OH is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS) methods. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for attaching amino acids sequentially to a resin-bound peptide chain.

Key Steps in Peptide Synthesis

  • Attachment : The first amino acid, beta-alanine, is attached to a solid support resin.
  • Deprotection : Fmoc protecting groups are removed using a base like piperidine.
  • Coupling : Subsequent amino acids are coupled using reagents such as HBTU and bases like DIPEA.

This process allows for the creation of complex peptides with specific biological activities, making this compound an essential component in peptide engineering .

Biological Research

In biological studies, this compound has been investigated for its role in enhancing the biological activity of peptides. For instance, modifications incorporating beta-alanine have shown improved proteolytic stability and cellular uptake in various models.

Case Study: Structure-Activity Relationship

A study demonstrated that introducing beta-alanine into peptide sequences significantly affected their biological potency. Specifically, the analogs containing beta-alanine exhibited enhanced inhibitory activity against ATP hydrolysis, suggesting that structural modifications can lead to more effective therapeutic agents .

Medicinal Applications

The compound has potential therapeutic applications due to its bioactive properties. Research indicates that peptides containing this compound can exhibit antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have shown that peptides synthesized with this compound can selectively target cancer cells, leading to apoptosis through various mechanisms, including caspase activation and cell cycle arrest . For example, analogs derived from antimicrobial peptides demonstrated high antiproliferative activity against breast cancer cell lines.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for more complex molecules utilized in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for synthesizing bioactive peptidesSolid-phase peptide synthesis
Biological ResearchEnhances biological activity and stability of peptidesStructure-activity relationship studies
Medicinal ApplicationsPotential therapeutic agent with antimicrobial and anticancer propertiesAnticancer peptide analogs
Industrial ApplicationsIntermediate for specialty chemical productionSynthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of H-Beta-Ala-Leu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors and influence signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Leu-Ala-OH (CAS 7298-84-2)

  • Structure : An α-dipeptide with leucine (N-terminal) and alanine (C-terminal).
  • Molecular formula : C₉H₁₈N₂O₃
  • Molecular weight : 202.25 g/mol
  • Key differences: Sequence (Leu-Ala vs. β-Ala-Leu) and backbone configuration (α vs. β). β-alanine’s shorter side chain). Applications: Used as a pharmaceutical intermediate with ≥98% purity .

His-Leu (H-His-Leu-OH)

  • Structure : α-Dipeptide containing histidine (imidazole side chain) and leucine.
  • Molecular formula : C₁₂H₂₀N₄O₃
  • Molecular weight : 268.31 g/mol
  • Key differences: Histidine’s imidazole group enables metal-ion binding and pH-dependent solubility, unlike β-alanine. Potential biological roles: Metal coordination in enzymes or transporters .

H-Leu-Leu-Leu-OH (Trileucine)

  • Structure : α-Tripeptide of three leucine residues.
  • Molecular formula : C₁₈H₃₅N₃O₄
  • Molecular weight : 357.49 g/mol
  • Key differences :
    • Extreme hydrophobicity (density: 1.057 g/cm³, boiling point: 589.6°C) due to triple isobutyl side chains.
    • Applications: Model for studying peptide aggregation or hydrophobic interactions .

H-Beta-Ala-Ile-OH (CAS 29727-65-9)

  • Structure : β-Alanine linked to isoleucine (a structural isomer of leucine).
  • Molecular formula : C₉H₁₈N₂O₃
  • Molecular weight : 202.25 g/mol
  • Key differences: Isoleucine’s sec-butyl side chain vs. leucine’s isobutyl group, altering steric and hydrophobic properties. Potential for varied enzymatic recognition compared to H-Beta-Ala-Leu-OH .

Research Findings and Stability Analysis

Secondary Structure Stability

  • Beta-peptides : Form stable helices (e.g., 14-membered H-bonded rings) with resistance to proteolysis. This compound’s helical dipole direction (N→C) contrasts with α-peptides (N→C) and gamma-peptides (N→C) .
  • Gamma-peptides : Exhibit even greater helix stability than β-peptides due to extended backbones, suggesting a hierarchy: γ > β > α in structural robustness .

Functional Implications

  • Pharmaceutical intermediates : H-Leu-Ala-OH and this compound may serve similar roles, but β-peptides’ stability could enhance drug half-life .
  • Biomaterials : Beta- and gamma-peptides are explored for antimicrobial or self-assembling materials due to their protease resistance .

Biological Activity

H-Beta-Ala-Leu-OH, a dipeptide composed of β-alanine and leucine, has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique β-amino acid structure, which imparts distinct biological properties compared to conventional α-amino acids. The presence of β-alanine contributes to its ability to modulate interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby altering metabolic pathways.
  • Receptor Binding : this compound may interact with G-protein coupled receptors (GPCRs), affecting signal transduction processes that regulate physiological functions .

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that peptides containing β-alanine exhibit significant antimicrobial properties against various pathogens. For instance, modifications in peptide sequences incorporating β-amino acids have shown enhanced antibacterial effects .
  • Anticancer Properties : The introduction of β-alanine in peptide structures has been linked to increased antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli and other pathogens; enhanced by β-amino acids. ,
AnticancerIncreased cytotoxicity against MCF-7 cancer cells; structural modifications improve efficacy.
NeuroprotectivePotential protective effects on neuronal cells; ongoing research needed.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of peptides containing β-alanine, it was found that the incorporation of this compound significantly improved the activity against E. coli K12 strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional α-amino acid counterparts, indicating a promising avenue for developing new antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards MCF-7 cells, with IC50 values significantly lower than those observed for peptides lacking β-amino acids. This selectivity suggests a potential role for this compound in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-β-Ala-Leu-OH, and how can purity be validated?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Purify via reverse-phase HPLC and validate purity using LC-MS (≥95% purity) and NMR spectroscopy (e.g., 1^1H, 13^{13}C, 2D-COSY). Compare retention times and spectral data with literature values for β-alanine and leucine residues .
  • Key considerations : Optimize coupling efficiency by adjusting activation agents (e.g., HBTU/HOBt) and monitor deprotection steps with Kaiser tests .

Q. What analytical methods are most reliable for characterizing H-β-Ala-Leu-OH in aqueous solutions?

  • Approach : Employ circular dichroism (CD) to assess secondary structure in buffered solutions (pH 7.4). Use dynamic light scattering (DLS) to evaluate aggregation behavior and stability over time. Cross-validate with FT-IR spectroscopy for amide bond confirmation .

Q. How should researchers address discrepancies in reported solubility values for H-β-Ala-Leu-OH?

  • Data reconciliation : Systematically test solubility in varying solvents (e.g., DMSO, water, ethanol) under controlled temperatures. Document experimental conditions (e.g., sonication duration, centrifugation parameters) to identify methodological inconsistencies .

Q. What are the best practices for handling H-β-Ala-Leu-OH’s hygroscopicity in experimental workflows?

  • Protocol : Store lyophilized peptide in desiccated containers under argon. For solution-phase studies, prepare fresh aliquots and use anhydrous solvents. Monitor water content via Karl Fischer titration .

Q. How can researchers design stability studies for H-β-Ala-Leu-OH under physiological conditions?

  • Experimental design : Incubate the peptide in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation products using LC-MS/MS and compare half-life (t1/2t_{1/2}) across replicates. Include protease inhibitors as negative controls .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies of H-β-Ala-Leu-OH?

  • Analysis framework : Conduct meta-analysis (e.g., using PRISMA guidelines) to identify confounding variables (e.g., dosage, delivery method). Perform dose-response assays in cell lines and compare with pharmacokinetic profiles in animal models .
  • Statistical tools : Apply mixed-effects models to account for inter-study variability and use funnel plots to assess publication bias .

Q. What computational methods are suitable for predicting H-β-Ala-Leu-OH’s interaction with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to optimize H-β-Ala-Leu-OH’s solid-phase synthesis for high-throughput applications?

  • Process refinement : Screen resin types (e.g., Wang vs. Rink amide) and coupling agents (DIC vs. HATU) using design-of-experiments (DoE) approaches. Monitor stepwise yields via LC-MS and automate purification workflows .

Q. What strategies mitigate batch-to-batch variability in H-β-Ala-Leu-OH production for reproducible research?

  • Quality control : Implement orthogonal analytical methods (HPLC, MS, amino acid analysis) for each batch. Establish acceptance criteria for critical quality attributes (CQAs) like enantiomeric purity and residual solvents .

Q. How to design a robust structure-activity relationship (SAR) study for H-β-Ala-Leu-OH analogs?

  • Experimental plan : Synthesize analogs with systematic substitutions (e.g., D-Leu, β-homoalanine). Test against a panel of biological assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate analysis (PCA or PLS) to identify key structural determinants .

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFFCSSMTOXAQS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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